Butanoic acid, 2-amino-4-(ethylseleno)-
Overview
Description
Roscovitine, also known as Seliciclib, is a small molecule that functions as a cyclin-dependent kinase inhibitor. It is a purine analog that has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Roscovitine inhibits several cyclin-dependent kinases, which are crucial for cell cycle regulation, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
Seleno-D,L-ethionine, also known as Butanoic acid, 2-amino-4-(ethylseleno)- or 2-amino-4-ethylselanylbutanoic acid, is a naturally occurring amino acid . It primarily targets reactive oxygen species (ROS) and aids in the formation and recycling of glutathione , another important antioxidant .
Mode of Action
In vivo, Seleno-D,L-ethionine plays an essential role in acting as an antioxidant . It depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione . This interaction with its targets results in a decrease in oxidative stress within the body.
Biochemical Pathways
Seleno-D,L-ethionine is involved in various biochemical pathways. It is synthesized in plants and some fungi via the sulfur assimilation pathway and enters the human and animal body through food . Many selenoproteins have a pronounced antioxidant activity, thereby playing a crucial role in the cell antioxidant defense, as well as maintenance of cell redox homeostasis .
Pharmacokinetics
It is known that the organic form of seleno-d,l-ethionine is more readily absorbed in the human body compared to selenite, which is the inorganic form .
Result of Action
The molecular and cellular effects of Seleno-D,L-ethionine’s action are diverse. Its antioxidant activity arises from its ability to deplete reactive oxygen species . Selenium and methionine also play separate roles in the formation and recycling of glutathione, a key endogenous antioxidant in many organisms, including humans .
Biochemical Analysis
Biochemical Properties
Seleno-D,L-ethionine is involved in various biochemical reactions. It is a substrate for methionine adenosyltransferase . It plays an essential role as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione, another important antioxidant .
Cellular Effects
Seleno-D,L-ethionine has significant effects on cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It has been found to inhibit cell viability by disrupting the balance between proliferation and apoptosis .
Molecular Mechanism
At the molecular level, Seleno-D,L-ethionine exerts its effects through various mechanisms. It is incorporated into proteins that need to be visualized, enhancing the performance of X-ray crystallography . It also plays a role in the formation and recycling of glutathione, a key endogenous antioxidant .
Metabolic Pathways
Seleno-D,L-ethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Roscovitine is synthesized through a multi-step process that involves the formation of a purine core structure. The synthesis typically starts with the preparation of 6-benzylamino-9-isopropylpurine, which is then further modified to introduce the necessary functional groups. The key steps include:
Formation of the purine core: This involves the reaction of appropriate starting materials under controlled conditions to form the purine ring.
Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, amination, and hydroxylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to obtain high-purity roscovitine.
Industrial Production Methods
Industrial production of roscovitine follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Roscovitine undergoes various chemical reactions, including:
Oxidation: Roscovitine can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring.
Substitution: Substitution reactions can introduce different substituents on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of roscovitine, such as carboxylic acids, alcohols, and substituted purines. These derivatives are often studied for their potential biological activities .
Scientific Research Applications
Roscovitine has a wide range of scientific research applications:
Cancer Research: It is extensively studied for its potential to inhibit cancer cell proliferation by targeting cyclin-dependent kinases.
Neurodegenerative Diseases: Roscovitine has shown promise in treating diseases like Alzheimer’s by reducing tau phosphorylation.
Viral Infections: It is being investigated for its antiviral properties, particularly against HIV and herpes simplex virus.
Inflammatory Diseases:
Comparison with Similar Compounds
Roscovitine is compared with other cyclin-dependent kinase inhibitors such as:
Flavopiridol: Another cyclin-dependent kinase inhibitor with a broader range of kinase targets.
Palbociclib: A selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6, used primarily in breast cancer treatment.
Dinaciclib: Inhibits cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9, with potent anticancer activity.
Uniqueness
Roscovitine’s uniqueness lies in its selectivity for cyclin-dependent kinase 2, cyclin-dependent kinase 7, and cyclin-dependent kinase 9, making it a valuable tool for studying cell cycle regulation and a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
2-amino-4-ethylselanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIZQKUHKVLOFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se]CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948644 | |
Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2578-27-0, 6810-64-6 | |
Record name | Selenoethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2578-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2-amino-4-(ethylseleno)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-amino-4-(ethylseleno)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How can the altered expression of SAMS in liver cancer cells be potentially exploited for cancer therapy?
A2: The paper "Changes in S‐adenosylmethionine synthetase in human liver cancer: Molecular characterization and significance" [] found that liver cancer cells express a different form of SAMS compared to normal liver cells. This difference in enzyme sensitivity could be targeted for therapeutic intervention. For instance, compounds like ethionine and seleno-D,L-ethionine, which are more potent inhibitors of the SAMS form found in cancer cells, could be further explored as potential anti-cancer agents.
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